Tert-butyl (1-ethynylcyclopropyl)carbamate
CAS No.: 1268810-09-8
Cat. No.: VC0152960
Molecular Formula: C10H15NO2
Molecular Weight: 181.235
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1268810-09-8 |
|---|---|
| Molecular Formula | C10H15NO2 |
| Molecular Weight | 181.235 |
| IUPAC Name | tert-butyl N-(1-ethynylcyclopropyl)carbamate |
| Standard InChI | InChI=1S/C10H15NO2/c1-5-10(6-7-10)11-8(12)13-9(2,3)4/h1H,6-7H2,2-4H3,(H,11,12) |
| Standard InChI Key | QVGLHHJMUIIWAA-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CC1)C#C |
Introduction
Chemical Structure and Properties
Tert-butyl (1-ethynylcyclopropyl)carbamate is an organic compound belonging to the carbamate class. Its structural features include a cyclopropyl ring substituted with an ethynyl group and a tert-butyl carbamate protective group. This compound is also known as tert-butyl N-[1-(1-ethynyl)cyclopropyl]carbamate or carbamic acid, N-(1-ethynylcyclopropyl)-, 1,1-dimethylethyl ester .
Basic Chemical Identifiers
The compound possesses the following key identifiers:
| Parameter | Value |
|---|---|
| Compound ID | BB31-1601 |
| CAS Number | 1268810-09-8 |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| SMILES Notation | CC(C)(C)OC(NC1(CC1)C#C)=O |
Synthesis and Chemical Reactivity
Chemical Reactivity
The compound contains three key reactive sites:
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The ethynyl (C≡CH) group, which can undergo various addition reactions and metal-catalyzed coupling reactions
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The carbamate group, which functions as a protected amine
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The strained cyclopropyl ring, which can undergo ring-opening reactions under specific conditions
The presence of these functional groups makes tert-butyl (1-ethynylcyclopropyl)carbamate a versatile building block in organic synthesis.
Applications in Research and Development
Role as a Building Block
Tert-butyl (1-ethynylcyclopropyl)carbamate serves as a valuable building block in organic synthesis, particularly for the construction of complex molecular frameworks. The presence of the ethynyl group enables various carbon-carbon bond-forming reactions:
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Sonogashira coupling with aryl halides
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Click chemistry applications
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Radical addition reactions
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Cycloaddition reactions for heterocycle synthesis
Comparative Analysis with Related Compounds
Structural Comparison with Similar Carbamates
Several structurally related compounds can be compared to tert-butyl (1-ethynylcyclopropyl)carbamate to understand structure-activity relationships:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Tert-butyl (1-ethynylcyclopropyl)carbamate | C₁₀H₁₅NO₂ | 181.23 g/mol | Reference compound |
| Tert-butyl ((1-ethynylcyclopropyl)methyl)carbamate | C₁₁H₁₇NO₂ | 195.26 g/mol | Additional methylene group between cyclopropyl and carbamate |
| Tert-butyl carbamate | C₅H₁₁NO₂ | 117.15 g/mol | Lacks cyclopropyl and ethynyl groups |
| Tert-butyl (1-vinylcyclopentyl)carbamate | C₁₂H₂₁NO₂ | ~199 g/mol | Contains vinyl rather than ethynyl group; cyclopentyl rather than cyclopropyl ring |
Functional Group Implications
The presence of different functional groups in these related compounds affects their reactivity and potential applications:
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The ethynyl group in tert-butyl (1-ethynylcyclopropyl)carbamate provides opportunities for alkyne-specific reactions
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The additional methylene group in tert-butyl ((1-ethynylcyclopropyl)methyl)carbamate alters the geometric and electronic properties
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The simpler tert-butyl carbamate lacks the synthetic versatility of the more functionalized derivatives
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The vinyl group in tert-butyl (1-vinylcyclopentyl)carbamate offers different reaction pathways compared to the ethynyl counterpart
Future Research Directions
Structure-Activity Relationship Studies
Further research could focus on exploring how the structural features of tert-butyl (1-ethynylcyclopropyl)carbamate influence biological activity in various systems. This would involve:
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Systematic modification of the cyclopropyl ring
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Variations in the protecting group
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Functionalization of the ethynyl moiety
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Integration into bioactive molecular frameworks
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